κ-Opioid Receptor Affinity: N-Methylcoclaurine vs. Coclaurine and O-Methylcoclaurine
In a competitive radioligand binding assay using human opioid receptors, N-methylcoclaurine exhibits a κ-opioid receptor Ki of 0.9 ± 0.1 µM, which is 2.4-fold higher affinity than coclaurine (Ki = 2.2 ± 0.2 µM) and 3.9-fold higher than O-methylcoclaurine (Ki = 3.5 ± 0.3 µM) [1]. A separate study confirmed N-methylcoclaurine κ-opioid Ki as 0.92 ± 0.004 µM versus coclaurine 2.20 ± 0.16 µM, representing a 2.4-fold enhancement .
| Evidence Dimension | κ-Opioid receptor binding affinity (Ki, µM) |
|---|---|
| Target Compound Data | 0.9 ± 0.1 µM (also reported as 0.92 ± 0.004 µM) |
| Comparator Or Baseline | Coclaurine: 2.2 ± 0.2 µM; O-Methylcoclaurine: 3.5 ± 0.3 µM |
| Quantified Difference | 2.4-fold higher affinity vs. coclaurine; 3.9-fold higher vs. O-methylcoclaurine |
| Conditions | Competitive radioligand binding assay, human opioid receptors (δ, κ, μ), equilibrium dissociation constant (Ki) |
Why This Matters
The 2.4-fold affinity enhancement over coclaurine at the κ-opioid receptor directly informs compound selection for opioid pharmacology studies, where potency differences of this magnitude affect assay sensitivity and dose-response design.
- [1] Kumarihamy M, León F, Pettaway S, et al. In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. J Ethnopharmacol. 2015;174:57-65. Table 3. View Source
